molecular formula C19H24NO5PS B13645258 N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid

Cat. No.: B13645258
M. Wt: 409.4 g/mol
InChI Key: GFEYKTAAWOBOON-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (CAS: 116817-11-9) is a tertiary amine featuring a naphthyloxy group, a thiophene moiety, and a dimethylamino substituent. It is structurally related to the antidepressant Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), but differs in the substitution pattern at the amine group (dimethyl vs. methyl in Duloxetine) . The compound is synthesized via nucleophilic substitution between 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine and 1-fluoronaphthalene in dimethylsulfoxide (DMSO) with sodium hydride as a base . Its crystal structure reveals planar thiophene and naphthalene rings with a dihedral angle of 87.5°, stabilized by dipole-dipole and van der Waals interactions .

Phosphoric acid (H₃PO₄) is often used in pharmaceutical formulations as a counterion to improve solubility and stability.

Properties

Molecular Formula

C19H24NO5PS

Molecular Weight

409.4 g/mol

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C19H21NOS.H3O4P/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;1-5(2,3)4/h3-11,14,18H,12-13H2,1-2H3;(H3,1,2,3,4)

InChI Key

GFEYKTAAWOBOON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Details
Molecular Formula C19H24NO5PS
Molecular Weight 409.4 g/mol
IUPAC Name N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine; phosphoric acid
CAS Number 132335-46-7
Storage Conditions 2–8°C, protected from light
Key Structural Features Tertiary amine, naphthalenyloxy group, thiophene ring, phosphoric acid as counterion

Preparation Methods Analysis

Stepwise Synthetic Routes

Synthesis of Intermediate: 3-(Naphthalen-1-yloxy)propan-1-amine
  • Reaction of 1-naphthol with 3-chloropropan-1-amine in the presence of a base forms the intermediate 3-(naphthalen-1-yloxy)propan-1-amine.
  • This step involves nucleophilic substitution where the hydroxyl group of naphthol is replaced by the propan-1-amine moiety.
Nucleophilic Substitution with 1-Fluoronaphthalene
  • An alternative synthetic route involves reacting 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene in dimethylsulfoxide (DMSO).
  • Sodium hydride is used as a base to facilitate nucleophilic substitution at 323 K (50°C) for approximately 8 hours.
  • This reaction yields the tertiary amine compound with a reported yield of 72.9%.
Reagent Solvent Temperature Time Yield
1-Fluoronaphthalene DMSO 323 K 8 h 72.9%

Industrial Scale Preparation

  • Industrial synthesis employs large-scale reactors with controlled heating and stirring.
  • A representative process involves heating sodium hydroxide, potassium carbonate, and (S)-3-dimethylamino-1-(2-thienyl)-1-propanol in DMSO at 70–80°C.
  • Vacuum distillation removes excess solvent over several hours.
  • After cooling, 1-fluoronaphthalene is added and stirred at 40°C for 24–46 hours to achieve approximately 92% conversion.
  • Workup includes quenching with water, extraction with isopropyl acetate, washing, and drying.
  • The crude product is often converted to its oxalic acid salt or phosphoric acid salt to improve crystallinity and stability.

Formation of Phosphoric Acid Salt

  • Phosphoric acid is introduced post-synthesis by mixing the free base amine with phosphoric acid under controlled pH conditions.
  • Salt formation stabilizes the tertiary amine through protonation and hydrogen bonding, enhancing solubility.
  • This step is analogous to the formation of oxalate salts in similar compounds.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Nucleophilic substitution 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine + 1-fluoronaphthalene + NaH 323 K (50°C) 8 h DMSO solvent, inert atmosphere
Reductive amination Intermediate + thiophene-2-carbaldehyde + reducing agent Ambient to 40°C Several hours Reductive conditions for amine formation
Industrial scale synthesis Sodium hydroxide, potassium carbonate, (S)-3-dimethylamino-1-(2-thienyl)-1-propanol + 1-fluoronaphthalene 70–80°C then 40°C 24–46 h Vacuum distillation, nitrogen atmosphere
Salt formation Free base + phosphoric acid Ambient 1–2 h pH controlled, crystallization step

Molecular Conformation and Characterization

  • X-ray crystallography reveals a dihedral angle of approximately 87.5° between the thiophene and naphthalene rings.
  • The molecule lacks classical hydrogen bonds but is stabilized by dipole-dipole and van der Waals interactions.
  • NMR and IR spectroscopy complement structural confirmation and purity assessment.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Scale Yield (%) Remarks
Intermediate synthesis 1-naphthol + 3-chloropropan-1-amine + base Lab scale Not specified Nucleophilic substitution
Reductive amination Intermediate + thiophene-2-carbaldehyde Lab scale Not specified Reductive amination step
Nucleophilic substitution 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine + 1-fluoronaphthalene + NaH Lab/Industrial ~73% DMSO solvent, 323 K, 8 h
Industrial scale synthesis Sodium hydroxide, potassium carbonate, (S)-3-dimethylamino-1-(2-thienyl)-1-propanol + 1-fluoronaphthalene Industrial ~92% conversion Vacuum distillation, long reaction
Salt formation Free base + phosphoric acid Lab/Industrial Quantitative Improves stability and solubility

Chemical Reactions Analysis

Phosphoric Acid Salt Formation

The free base is converted to its phosphoric acid salt for improved stability and isolation :

Parameter Conditions
Acid 85% phosphoric acid
Solvent Ethyl acetate
Temperature 0°C (post-reaction cooling)
Stirring Time 20 minutes (acid addition) + 1 hour (cooling)
Purity 98.1% potency (post-crystallization)

Procedure :
The organic layer containing the free base is treated dropwise with phosphoric acid, followed by cooling to precipitate the phosphate salt .

Oxalate Salt Formation

Alternative salt forms are generated for pharmaceutical applications :

Parameter Conditions
Acid Oxalic acid dihydrate (0.8 equivalents)
Solvent Isopropyl acetate
Reaction Time 16 hours at 15–20°C
Yield 98.1% titration purity

Key Steps :

  • Post-reaction extraction with isopropyl acetate.

  • Addition of pyridine sulphur trioxide complex to remove residual amines .

Purification and Isolation

Critical steps to enhance purity include:

  • pH Adjustments : Aqueous workup at pH 4.8 (acetic acid) and 10.2 (sodium hydroxide) to separate layers .

  • Solvent Extraction : Sequential washing with hexane and ethyl acetate to remove impurities .

Stability and Reactivity

  • Thermal Stability : Stable under synthesis conditions (≤65°C) .

  • Hydrolytic Sensitivity : The naphthyl ether linkage may degrade under strongly acidic or basic conditions, necessitating pH-controlled environments.

Comparative Analysis of Salt Forms

Property Phosphate Salt Oxalate Salt
Solubility Low in ethyl acetateModerate in isopropyl acetate
Crystallization Rapid at 0°CSlow (16-hour stirring)
Pharmaceutical Use Intermediate isolationFinal formulation

Reaction Optimization Insights

  • Catalyst Efficiency : Potassium benzoate (0.1–0.3 eq.) significantly improves reaction rate and EE compared to earlier methods .

  • Excess Reagent : 1–25% excess 1-fluoronaphthalene ensures complete consumption of the thiophene starting material .

Scientific Research Applications

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Duloxetine ((3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine)

  • Key Differences: Duloxetine is the (S)-enantiomer with a methylamine group, whereas the target compound has a dimethylamine group.
  • Pharmacological Activity : Duloxetine is an SNRI used for depression and chronic pain. The dimethyl analogue’s bioactivity remains uncharacterized in the evidence but may exhibit reduced receptor affinity due to steric hindrance from the dimethyl group .

Dapoxetin Derivatives

  • Structural Modifications : Dapoxetin derivatives (e.g., (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide) incorporate naphthyloxy and thiophenyl groups but replace the propanamine backbone with an amide linkage. These modifications aim to enhance water solubility and stability via zwitterionic or phosphate ester prodrug strategies .

Naproxen-Based Amides

  • Functional Groups : Compounds like (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide replace the thiophene moiety with a methoxynaphthalene group and introduce an amide bond. These derivatives are synthesized for anti-inflammatory or antiviral applications, diverging from the SNRI mechanism .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Functional Groups Pharmacological Use Synthetic Route
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine 297.4 g/mol Dimethylamine, naphthyloxy, thiophene Under investigation (Duloxetine precursor) Nucleophilic substitution
Duloxetine 297.4 g/mol Methylamine, naphthyloxy, thiophene SNRI (depression, neuropathy) Enantioselective synthesis
Dapoxetin Phosphate Prodrugs ~450–500 g/mol Phosphate ester, zwitterions Premature ejaculation Esterification/alkylation
Naproxen Amide Derivatives ~350–400 g/mol Amide, methoxynaphthalene Anti-inflammatory, antiviral Amide coupling

Mechanistic and Functional Insights

  • Electrochemical Comparisons : Phosphoric acid’s role in electropolishing () is unrelated to the compound’s pharmacology but underscores its utility in industrial processes. In contrast, deep eutectic solvents (e.g., ethylene glycol-choline chloride) outperform phosphoric acid in surface smoothing, highlighting context-dependent efficacy .

Biological Activity

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine, also known as (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, is a compound of increasing interest in pharmacological research. Its unique structure, which incorporates both naphthalene and thiophene moieties, suggests potential biological activities that warrant detailed exploration.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 132335-46-7
Molecular Formula C19H21NOS
Molecular Weight 311.44 g/mol
IUPAC Name (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
Storage Conditions 2–8°C, protected from light

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including modulation of neurotransmitter systems and potential anti-inflammatory pathways. The presence of the naphthalene and thiophene rings is believed to enhance its interaction with various biological targets.

Antidepressant Effects

Research indicates that the compound may possess antidepressant properties similar to those of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). The structural similarity suggests that it may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of similar structures can inhibit the production of pro-inflammatory cytokines. This suggests that N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine may also exhibit anti-inflammatory properties by modulating pathways such as NF-kB and iNOS expression.

Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The results suggest a potential mechanism involving serotonin receptor modulation.

Study 2: Anti-inflammatory Properties

Another investigation evaluated the compound's effects on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a marked reduction in nitric oxide production, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for preparing N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine and its interaction with phosphoric acid?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. In a typical procedure, 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine reacts with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) using sodium hydride as a base at 323 K for 8 hours. Post-reaction workup involves pH adjustment, solvent extraction, and crystallization . Interaction with phosphoric acid likely involves salt formation or co-crystallization, as seen in analogous systems where phosphoric acid stabilizes amines via protonation or hydrogen bonding .

Table 1 : Key Reaction Parameters from

ReagentSolventTemperatureTimeYield
1-FluoronaphthaleneDMSO323 K8 h72.9%

Q. How is the molecular conformation of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard. The crystal structure reveals a dihedral angle of 87.5° between the thiophene and naphthalene rings, with no classical hydrogen bonds. Molecular packing is stabilized by dipole-dipole and van der Waals interactions . Complementary techniques like NMR and IR can validate bond angles and electronic environments.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid heat/open flames), and P102 (keep from children). Use fume hoods, flame-resistant labware, and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved during structural analysis?

  • Methodological Answer : Discrepancies arise from dynamic vs. static structures. For example, NMR may average signals in solution, while crystallography captures static conformations. To resolve conflicts:
  • Compare temperature-dependent NMR with crystallographic data.
  • Use DFT calculations to model solution vs. solid-state conformations .
  • Validate with variable-temperature X-ray diffraction if possible.

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMSO with lower-boiling-point solvents (e.g., THF) to ease post-reaction solvent removal.
  • Catalyst Screening : Test alternatives to NaH (e.g., KOtBu) for enhanced reactivity.
  • Stoichiometry Adjustments : Increase 1-fluoronaphthalene equivalents to 1.2–1.5× to drive the reaction to completion .
  • Crystallization Control : Use ethanol-acetone (2:1) mixtures for controlled crystal growth, reducing impurities .

Q. How does the phosphoric acid component influence the compound’s stability and reactivity?

  • Methodological Answer : Phosphoric acid may act as a Brønsted acid, protonating the amine to form a stable salt, or participate in hydrogen bonding with the naphthalenyloxy group. To test:
  • Conduct pH-dependent solubility studies.
  • Analyze via FTIR for P=O or P–O–H stretching modes.
  • Compare thermal stability (TGA/DSC) of the free base vs. phosphoric acid complex .

Q. What computational methods predict the compound’s intermolecular interactions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model packing forces. Parameters include:
  • Force Fields : OPLS-AA or CHARMM for organic systems.
  • Dielectric Constants : Adjust for solvent effects in solution-phase simulations.
  • Van der Waals Radii : Calibrate using crystallographic data from .

Contradiction Analysis

Q. How should researchers address discrepancies in reported dihedral angles between similar compounds?

  • Methodological Answer : Variations in dihedral angles (e.g., 87.5° in vs. other analogs) may stem from substituent effects. Systematic approaches include:
  • Synthesizing derivatives with electron-withdrawing/donating groups.
  • Performing comparative crystallographic studies.
  • Correlating angles with steric parameters (e.g., A-value analysis) .

Theoretical Frameworks

Q. How can conceptual frameworks guide studies on this compound’s pharmacological potential?

  • Methodological Answer : Link to serotonin-norepinephrine reuptake inhibitor (SNRI) theory, as the compound is a Duloxetine intermediate. Design assays for:
  • Receptor Binding : Radioligand competition assays with 5-HT/NE transporters.
  • Metabolic Stability : Microsomal incubation studies with LC-MS analysis .

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